molecular formula C8H4N4S2 B7762938 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile

3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile

Cat. No.: B7762938
M. Wt: 220.3 g/mol
InChI Key: KZBSENMHTIDEHV-UHFFFAOYSA-N
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Description

3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile: is a heterocyclic compound with a unique structure that includes both sulfur and nitrogen atoms within its fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile can be achieved through microwave-assisted synthesis. This method involves the use of a microwave device to facilitate the reaction, which significantly reduces the reaction time and increases the yield of the desired product . The reaction typically involves the use of appropriate starting materials and reagents under controlled conditions to ensure the formation of the target compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it has been shown to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The compound’s electronic properties also play a crucial role in its function within electronic devices, where it facilitates charge transport and enhances device performance.

Comparison with Similar Compounds

Uniqueness: 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile is unique due to its specific functional groups and electronic properties, which make it particularly suitable for applications in both biological and electronic fields. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility in scientific research.

Biological Activity

3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (CAS No. 3954-26-5) is a sulfur-containing heterocyclic compound with the molecular formula C8H4N4S2C_8H_4N_4S_2 and a molecular weight of 220.27 g/mol. Its unique structure allows it to exhibit various biological activities, making it a compound of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, synthesis, and potential therapeutic applications.

The structural characteristics of this compound include:

  • Molecular Formula: C8H4N4S2
  • Molecular Weight: 220.27 g/mol
  • Key Functional Groups: Two amino groups (-NH2), two cyano groups (-C≡N), and a thieno ring system.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound derivatives. Notably:

  • Cytotoxicity Studies:
    • Compounds derived from this compound were tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
    • A study reported that certain derivatives exhibited cytotoxic effects significantly greater than the standard drug erlotinib. For instance, one derivative demonstrated an IC50 value of 0.28±0.03μM0.28\pm 0.03\mu M against MCF-7 cells and 5.02±0.19μM5.02\pm 0.19\mu M against A549 cells, indicating strong anticancer activity compared to conventional treatments .
CompoundCell LineIC50 (µM)Activity Compared to Erlotinib
Compound 1MCF-7N/AN/A
Compound 2MCF-70.284.42 times more active
Compound 3A549N/AN/A
Compound 4A5495.024.12 times more active

The mechanism by which these compounds exert their anticancer effects may involve inhibition of the epidermal growth factor receptor (EGFR) signaling pathway. The derivatives were shown to suppress kinase activity associated with both wild-type EGFR and mutant forms . The structural features such as the presence of cyano groups are believed to enhance binding affinity and selectivity towards these targets.

Synthesis

The synthesis of this compound typically involves a multi-step process utilizing carbon disulfide and chloroacetonitrile in the presence of potassium carbonate as a base in DMF (dimethylformamide) . The following reaction scheme summarizes the synthetic route:

  • Step 1: React carbon disulfide with malononitrile.
  • Step 2: Treat the intermediate with chloroacetonitrile under controlled conditions.

Case Studies

Several case studies have documented the biological evaluation of derivatives synthesized from this compound:

  • Antiviral Activity:
    • In silico studies suggested potential antiviral properties against SARS-CoV-2 when formulated with natural extracts . This indicates that further exploration into its antiviral capabilities could be beneficial.
  • Antioxidant and Anti-inflammatory Properties:
    • New derivatives have been evaluated for antioxidant and anti-inflammatory activities, showing promise in reducing oxidative stress markers in vitro .

Properties

IUPAC Name

3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4S2/c9-1-3-6(11)5-7(12)4(2-10)14-8(5)13-3/h11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBSENMHTIDEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C2=C(S1)SC(=C2N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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